molecular formula C18H13BrFN3O2S B2471463 4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958587-46-7

4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2471463
CAS RN: 958587-46-7
M. Wt: 434.28
InChI Key: XFTPBRZUOZNCDC-UHFFFAOYSA-N
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Description

Benzamide, N-(4-fluorophenyl)-2-bromo- is a similar compound with the formula C13H9BrFNO and a molecular weight of 294.119 . It’s a part of the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For example, the synthesis of 4-Bromo-2-fluorobenzonitrile involves two steps: a reaction with N-bromosuccinimide in dichloromethane at 0°C for 45 hours, followed by a reaction with sulfuric acid, sodium nitrite, copper (II) sulfate pentahydrate, and sodium hydrogen carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Imidazole, a moiety found in similar compounds, is known for its broad range of chemical and biological properties . It’s an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 294.119 and a formula of C13H9BrFNO .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to the specified molecule have been synthesized and characterized for various applications, including potential biological activities. For instance, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide by nucleophilic displacement of bromide in the 4-bromopyrazole ring highlights the utility of similar structures in the development of radiotracers for studying cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity and Structural Analysis

Another study on 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analogue focused on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research demonstrates the significance of intermolecular interactions in determining the physical and chemical properties of such compounds, potentially informing their application in medicinal chemistry (Saeed et al., 2020).

Potential Applications in Drug Discovery

The exploration of different chemical derivatives, including those with bromo and fluoro substituents, is common in the search for new therapeutic agents. For example, compounds like N-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-1-benzofuran-4-carboxamide have been evaluated for their potential in treating conditions such as binge eating, highlighting the broad interest in such structures for developing novel pharmacological treatments (Piccoli et al., 2012).

Safety and Hazards

For safety and hazards, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

Future Directions

The future directions for similar compounds, such as imidazole derivatives, involve the development of new drugs to overcome antimicrobial resistance problems . They have high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

4-bromo-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O2S/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-26(25)10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTPBRZUOZNCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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